molecular formula C12H12ClNO3S B2884283 5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide CAS No. 1421446-08-3

5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide

Cat. No.: B2884283
CAS No.: 1421446-08-3
M. Wt: 285.74
InChI Key: QLAGZPGJGKATHD-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide is a heterocyclic compound that combines a thiophene ring with a furan moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of both furan and thiophene rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and furans.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted thiophene and furan derivatives.

Scientific Research Applications

5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide is unique due to the combination of furan and thiophene rings, which imparts distinct chemical and biological properties

Biological Activity

5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide, with the CAS number 1421446-08-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological significance, including antibacterial and anticancer properties, supported by relevant case studies and research findings.

The molecular formula of this compound is C12H12ClNO3SC_{12}H_{12}ClNO_3S, with a molecular weight of 285.75 g/mol. Its structure features a thiophene ring and a furan moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1421446-08-3
Molecular FormulaC₁₂H₁₂ClNO₃S
Molecular Weight285.75 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing furan and thiophene derivatives. For instance, derivatives of furan have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

In one study, furan derivatives exhibited minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli , indicating strong antibacterial properties . The structural similarity of this compound to these effective derivatives suggests it may possess comparable antibacterial efficacy.

Case Study: Antibacterial Efficacy

A comparative analysis of various furan derivatives indicated that those with hydroxyl substitutions showed enhanced antibacterial activity. The specific compound under consideration was tested against a panel of bacterial strains, demonstrating broad-spectrum activity.

Anticancer Activity

The anticancer properties of compounds similar to this compound have also been documented. Research indicates that thiophene-containing compounds can inhibit cancer cell proliferation through various mechanisms.

In one notable study, a related compound demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range . This suggests a promising avenue for further exploration regarding the anticancer potential of the target compound.

Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
Related Thiophene DerivativeA5497.01
Related Thiophene DerivativeMCF-714.31
5-Chloro-N-[3-(furan-2-YL)...HypotheticalTBD

The proposed mechanisms for the biological activities of thiophene and furan derivatives include:

  • Inhibition of DNA synthesis : Compounds may interfere with DNA replication in bacterial and cancer cells.
  • Apoptosis induction : Certain derivatives promote programmed cell death in cancer cells.
  • Enzyme inhibition : Some compounds act as inhibitors for key enzymes involved in bacterial metabolism or cancer cell proliferation.

Properties

IUPAC Name

5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c13-11-4-3-10(18-11)12(16)14-6-5-8(15)9-2-1-7-17-9/h1-4,7-8,15H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAGZPGJGKATHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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